molecular formula C11H12BrNO B187526 (3-Bromobenzoyl)pyrrolidine CAS No. 346721-91-3

(3-Bromobenzoyl)pyrrolidine

Cat. No. B187526
CAS RN: 346721-91-3
M. Wt: 254.12 g/mol
InChI Key: ZFWDUMGAQDJYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .


Synthesis Analysis

“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .


Molecular Structure Analysis

The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .

Scientific Research Applications

Drug Discovery and Development

(3-Bromobenzoyl)pyrrolidine: is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to synthesize novel drug candidates with selective biological activity.

Structure-Activity Relationship (SAR) Studies

The stereochemistry of (3-Bromobenzoyl)pyrrolidine can significantly influence its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, which is crucial for SAR studies . Researchers can use this compound to investigate the impact of steric factors on biological activity.

Synthesis of Bioactive Molecules

The pyrrolidine ring of (3-Bromobenzoyl)pyrrolidine is often incorporated into bioactive molecules for the treatment of human diseases. It can be used to create compounds with target selectivity characterized by the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol derivatives .

Proteomics Research

As a proteomics research tool, (3-Bromobenzoyl)pyrrolidine can be used to study protein interactions and functions. Its ability to interact with various proteins due to its structural features makes it a candidate for probing biological pathways .

Molecular Structure Analysis

The heterocyclic ring present in (3-Bromobenzoyl)pyrrolidine is a key feature for molecular structure analysis. It can be used to study the influence of heterocyclic structures on the properties of molecules.

Pharmacophore Modeling

The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” is significant for pharmacophore modeling(3-Bromobenzoyl)pyrrolidine can be used to model pharmacophores that mimic the spatial orientation of biological targets .

properties

IUPAC Name

(3-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDUMGAQDJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354197
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzoyl)pyrrolidine

CAS RN

346721-91-3
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-benzoyl chloride (2.7 g, 12 mmol) in DCM (40 mL) was chilled to zero degrees and treated with pyrrolidine (3 mL, 36.8 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (3.1 g, 100%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.